6-(azepan-1-ylmethyl)-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine 6-(azepan-1-ylmethyl)-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC10983823
InChI: InChI=1S/C17H23ClN6/c1-12-13(18)7-6-8-14(12)20-17-22-15(21-16(19)23-17)11-24-9-4-2-3-5-10-24/h6-8H,2-5,9-11H2,1H3,(H3,19,20,21,22,23)
SMILES: CC1=C(C=CC=C1Cl)NC2=NC(=NC(=N2)N)CN3CCCCCC3
Molecular Formula: C17H23ClN6
Molecular Weight: 346.9 g/mol

6-(azepan-1-ylmethyl)-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine

CAS No.:

Cat. No.: VC10983823

Molecular Formula: C17H23ClN6

Molecular Weight: 346.9 g/mol

* For research use only. Not for human or veterinary use.

6-(azepan-1-ylmethyl)-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine -

Specification

Molecular Formula C17H23ClN6
Molecular Weight 346.9 g/mol
IUPAC Name 6-(azepan-1-ylmethyl)-2-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine
Standard InChI InChI=1S/C17H23ClN6/c1-12-13(18)7-6-8-14(12)20-17-22-15(21-16(19)23-17)11-24-9-4-2-3-5-10-24/h6-8H,2-5,9-11H2,1H3,(H3,19,20,21,22,23)
Standard InChI Key KRBFPDJJGKQQAD-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1Cl)NC2=NC(=NC(=N2)N)CN3CCCCCC3
Canonical SMILES CC1=C(C=CC=C1Cl)NC2=NC(=NC(=N2)N)CN3CCCCCC3

Introduction

The compound 6-(azepan-1-ylmethyl)-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine is a synthetic organic molecule belonging to the class of triazines, which are heterocyclic compounds composed of a six-membered ring containing three nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry and material sciences due to its structural features and functional groups.

Structural Features

The molecular structure of this compound can be broken down as follows:

  • Core Framework: A 1,3,5-triazine ring forms the central scaffold.

  • Substituents:

    • A 3-chloro-2-methylphenyl group attached via an amine linkage at one position.

    • An azepane (seven-membered nitrogen-containing ring) linked via a methyl group at another position.

This combination of functional groups contributes to the compound's chemical reactivity and potential biological activity.

Synthesis

The synthesis of triazine derivatives like this compound often involves:

  • Cyclization Reactions: Triazines are typically synthesized through condensation reactions involving cyanuric chloride and amines.

  • Functionalization: Substituents such as azepane and aryl groups are introduced through nucleophilic substitution or reductive amination processes.

Applications

Triazine derivatives have been widely studied for their diverse applications:

  • Pharmaceuticals: Many triazines exhibit antimicrobial, anticancer, and anti-inflammatory properties. The specific structure of this compound suggests potential interactions with biological targets such as enzymes or receptors.

  • Agriculture: Triazines are used in herbicides due to their ability to inhibit photosynthesis in plants.

  • Material Science: Triazines are utilized in polymer synthesis and as stabilizers in industrial processes.

Biological Activity

Although specific studies on this compound were not identified in the provided data, structurally related triazines have demonstrated significant biological activities:

  • Anticancer Properties: Triazine derivatives have shown cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation .

  • Antimicrobial Activity: The presence of chloroaryl groups enhances antimicrobial efficacy by disrupting bacterial cell membranes .

Research Findings

Study FocusKey FindingsReference
Synthesis of triazepinesDeveloped methods for synthesizing triazines with diverse biological activities
Anticancer activityTriazine derivatives showed IC50 values below 100 µM against cancer cell lines
Molecular modelingHighlighted binding interactions of triazines with biological targets

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